molecular formula C18H32ClIN4O2Si2 B8529303 5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B8529303
M. Wt: 555.0 g/mol
InChI Key: SWKVNTBSMCUDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927562B2

Procedure details

To 5-chloro-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (7.9 g) in CH3CN (100 mL) was added N-iodosuccinimide (4.3 g, 19.2 mmol) and the resulting mixture was stirred at room temperature for 30 min, at which time LC/MS confirmed full conversion of starting material to product. Saturated sodium thiosulfate solution (˜20 mL) was added and stirring continued for 5 minutes before the reaction mixture was transferred to a separatory funnel using CH2Cl2 (30 mL) and H2O (30 mL). Brine (50 mL) was added and organics were extracted with CH2Cl2 (4×40 mL), dried (Na2SO4) and concentrated in vacuo to give crude 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine as a light brown liquid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH2:17][O:18][CH2:19][CH2:20][Si:21]([CH3:24])([CH3:23])[CH3:22])[CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[N:5]2[N:25]=[CH:26][CH:27]=[C:4]2[N:3]=1.[I:28]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(Cl)Cl>CC#N.[Cl-].[Na+].O.O>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH2:17][O:18][CH2:19][CH2:20][Si:21]([CH3:24])([CH3:23])[CH3:22])[CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:14])[CH3:15])[N:5]2[N:25]=[CH:26][C:27]([I:28])=[C:4]2[N:3]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC1=NC=2N(C(=C1)N(COCC[Si](C)(C)C)COCC[Si](C)(C)C)N=CC2
Name
Quantity
4.3 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
sodium thiosulfate
Quantity
20 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 min, at which time LC/MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 5 minutes before the reaction mixture
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
organics were extracted with CH2Cl2 (4×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)N(COCC[Si](C)(C)C)COCC[Si](C)(C)C)N=CC2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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